molecular formula C18H21N B13769821 6-Butyl-5,7-dihydrobenzo[d][2]benzazepine CAS No. 58335-96-9

6-Butyl-5,7-dihydrobenzo[d][2]benzazepine

Cat. No.: B13769821
CAS No.: 58335-96-9
M. Wt: 251.4 g/mol
InChI Key: DUUCAGQAOMZIGC-UHFFFAOYSA-N
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Description

6-Butyl-5,7-dihydrobenzodbenzazepine is a chemical compound with the molecular formula C18H21N. It belongs to the benzazepine class of compounds, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by a butyl group attached to the benzazepine core, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-5,7-dihydrobenzodbenzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a butyl-substituted benzylamine with a suitable cyclizing agent. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 6-Butyl-5,7-dihydrobenzodbenzazepine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-5,7-dihydrobenzodbenzazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced benzazepine derivatives

    Substitution: Halogenated benzazepine derivatives

Scientific Research Applications

6-Butyl-5,7-dihydrobenzodbenzazepine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Butyl-5,7-dihydrobenzodbenzazepine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

6-Butyl-5,7-dihydrobenzodbenzazepine can be compared with other similar compounds, such as:

  • Indolo3,2-dbenzazepines : Known for their anticancer activity and ability to induce endoplasmic reticulum stress.
  • Indolo3,2-dbenzazepines : Studied for their potential as anticancer agents and their unique structural features.
  • Indolo 2,3-dbenzazepines : Investigated for their medicinal properties and structural similarities to other benzazepine derivatives .

These comparisons highlight the uniqueness of 6-Butyl-5,7-dihydrobenzodbenzazepine in terms of its specific substituents and biological activities.

Properties

CAS No.

58335-96-9

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

6-butyl-5,7-dihydrobenzo[d][2]benzazepine

InChI

InChI=1S/C18H21N/c1-2-3-12-19-13-15-8-4-6-10-17(15)18-11-7-5-9-16(18)14-19/h4-11H,2-3,12-14H2,1H3

InChI Key

DUUCAGQAOMZIGC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2=CC=CC=C2C3=CC=CC=C3C1

Origin of Product

United States

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